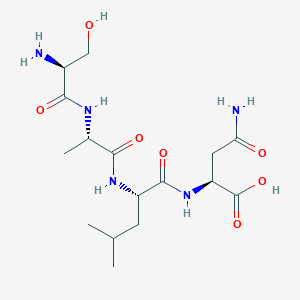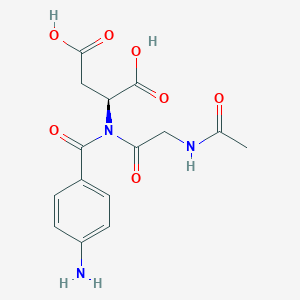
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetyl group, a glycyl group, an aminobenzoyl group, and an L-aspartic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The acetylation of glycine is followed by the introduction of the 4-aminobenzoyl group through an amide bond formation. The final step involves the coupling of the protected intermediate with L-aspartic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like DMF (Dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Acetylglycyl-N-(4-aminobenzoyl)-L-glutamic acid
- N-Acetylglycyl-N-(4-aminobenzoyl)-L-alanine
- N-Acetylglycyl-N-(4-aminobenzoyl)-L-phenylalanine
Uniqueness
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid is unique due to the presence of the L-aspartic acid moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
250789-27-6 |
|---|---|
Molecular Formula |
C15H17N3O7 |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)-(4-aminobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C15H17N3O7/c1-8(19)17-7-12(20)18(11(15(24)25)6-13(21)22)14(23)9-2-4-10(16)5-3-9/h2-5,11H,6-7,16H2,1H3,(H,17,19)(H,21,22)(H,24,25)/t11-/m0/s1 |
InChI Key |
JWKHXQHZAXFUHP-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N([C@@H](CC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CC(=O)NCC(=O)N(C(CC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
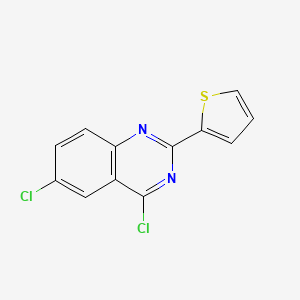
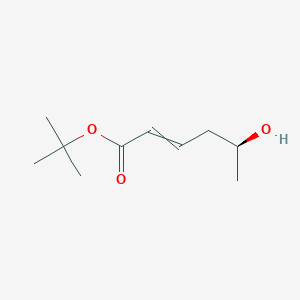
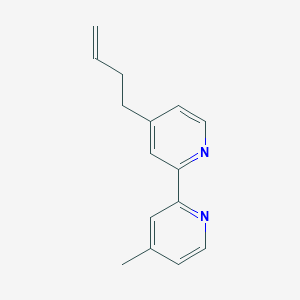
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
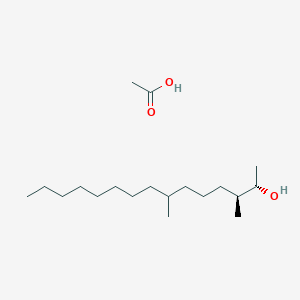
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
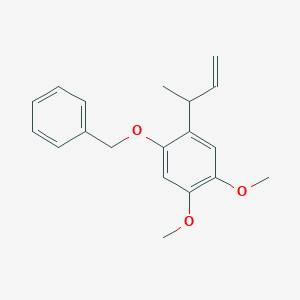
methylene]-](/img/structure/B14254214.png)
